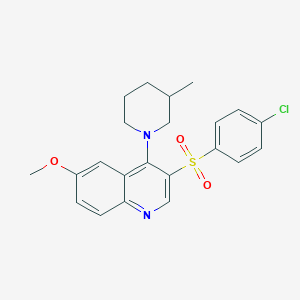

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Description

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative characterized by a sulfonyl group at position 3, a methoxy group at position 6, and a 3-methylpiperidine substituent at position 2. The methoxy group contributes to solubility and metabolic stability, while the 3-methylpiperidine ring may modulate lipophilicity and pharmacokinetic profiles.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-4-3-11-25(14-15)22-19-12-17(28-2)7-10-20(19)24-13-21(22)29(26,27)18-8-5-16(23)6-9-18/h5-10,12-13,15H,3-4,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAXTVOTLIYPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Piperidinyl Substitution: The final step involves the substitution of the piperidinyl group, which can be carried out using nucleophilic substitution reactions with appropriate piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of sulfides.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group may play a crucial role in binding interactions, while the methoxy and piperidinyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations:

Sulfonyl vs. Non-Sulfonyl Derivatives: The target compound’s 4-chlorobenzenesulfonyl group distinguishes it from non-sulfonylated analogues (e.g., ). Sulfonyl groups typically improve thermal stability and binding to sulfonamide-sensitive targets .

Piperidine Substitution : Compared to BB90881 (4-methylpiperidine), the target compound’s 3-methylpiperidine introduces a stereochemical difference that could affect interactions with chiral receptors .

Methoxy Positioning : The 6-methoxy group in the target compound is conserved in BB90881 but absent in ’s 6-chloro derivative, suggesting divergent biological applications (e.g., antiparasitic vs. kinase inhibition) .

Key Observations:

- The target compound’s synthesis likely parallels BB90881’s, utilizing sulfonylation and piperidine coupling. ’s one-pot method offers a scalable alternative but requires optimization for sulfonyl group compatibility .

- Palladium-catalyzed cross-coupling () is effective for introducing aryl groups but may struggle with sterically hindered substituents like 3-methylpiperidine .

Biological Activity

3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group and a methoxy substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in cancer treatment and other pharmacological applications.

Chemical Structure

The chemical structure of 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

| Molecular Formula | C₁₈H₁₈ClN₂O₃S |

| Molecular Weight | 374.86 g/mol |

| CAS Number | Not available in the current literature |

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors. Compounds with similar structures have shown the ability to modulate various biological pathways, potentially leading to therapeutic effects such as:

- Inhibition of Tumor Growth : The compound may interfere with cell proliferation pathways.

- Induction of Apoptosis : Similar quinoline derivatives have been noted for their ability to induce programmed cell death in cancer cells.

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives, including those structurally related to 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline. For instance, compounds with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Cell cycle arrest and apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

| SW480 (Colon Cancer) | 9.5 | Modulation of apoptotic pathways |

These results suggest that the compound may exhibit similar anticancer properties, warranting further investigation.

Other Biological Activities

In addition to its anticancer properties, quinoline derivatives have been studied for their:

- Antimicrobial Activity : Some studies indicate potential antibacterial effects against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Certain compounds in this class have shown promise in reducing inflammation through various signaling pathways.

Case Studies

-

Study on Anticancer Activity :

A study published in Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer activity. The results indicated that modifications at the 4-position significantly enhanced cytotoxicity against cancer cell lines, suggesting that 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline could be a candidate for further development . -

Mechanistic Insights :

Another research article focused on the mechanism of action of quinoline derivatives, revealing that they often act through inhibition of key enzymes involved in cancer cell survival and proliferation. This aligns with the expected action of our compound, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.